molecular formula C5H2Br2FN B594355 3,4-Dibromo-5-fluoropyridine CAS No. 1260843-59-1

3,4-Dibromo-5-fluoropyridine

Cat. No.: B594355
CAS No.: 1260843-59-1
M. Wt: 254.884
InChI Key: KJVNORXSGJINCX-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluoropyridine is a chemical compound with the molecular formula C5H2Br2FN . It has an average mass of 254.883 Da and a monoisotopic mass of 252.853790 Da .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, can be achieved through various methods. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another approach is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with two bromine atoms and one fluorine atom . The InChI code for this compound is 1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H .


Chemical Reactions Analysis

Fluoropyridines, including this compound, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues . The Suzuki–Miyaura coupling is a common reaction involving this compound .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Fluoropyridine in Medical Imaging

3,4-Dibromo-5-fluoropyridine, a derivative of fluoropyridine, has shown promise in the medical imaging field, particularly in Positron Emission Tomography (PET). The use of pyridyliodonium salts has been highlighted as a method to introduce fluorine-18 into the 3- or 5-position of fluoropyridines, which is otherwise challenging due to unsuitable methods of preparation. This breakthrough is crucial as fluorine-18 labeled fluoropyridines are more stable in vivo, enhancing the potential of radiotracers (Carroll, Nairne, & Woodcraft, 2007).

Advancements in Synthesis Techniques

Chemical synthesis has seen notable advancements with the incorporation of this compound and its derivatives. For instance, the synthesis of 2-chloro- and 2-amino-5-fluoropyridines from highly volatile precursors and the isolation of a novel difluoroboryl imidate structure have been documented, showcasing the compound's versatility in creating new chemical structures (Hand & Baker, 1989). Moreover, the ability to modify 2,3,5-trihalopyridines at the 4- or 6-position, as studied in deprotonation reactions, highlights the regiochemical flexibility and the potential of these compounds in pharmaceutical research (Bobbio & Schlosser, 2001).

Applications in Cancer Research

While not directly involving this compound, it's worth noting the broader context of fluoropyridine derivatives in cancer research. The metabolic monitoring of drugs like 5-fluorouracil using 19F NMR showcases the potential of fluorine-containing compounds in tracking drug efficacy and metabolism in vivo, a field where derivatives of this compound could potentially contribute (Stevens et al., 1984).

Safety and Hazards

3,4-Dibromo-5-fluoropyridine is classified under the GHS07 hazard class . It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .

Properties

IUPAC Name

3,4-dibromo-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVNORXSGJINCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717821
Record name 3,4-Dibromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260843-59-1
Record name 3,4-Dibromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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